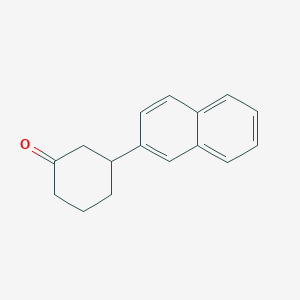
3-(Naphthalen-2-yl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Naphthalen-2-yl)cyclohexanone is an organic compound that features a cyclohexanone ring substituted with a naphthalene moiety at the second position. This compound is of interest due to its unique structural properties, which combine the reactivity of the cyclohexanone ring with the aromatic characteristics of the naphthalene group. It is used in various fields, including organic synthesis and medicinal chemistry, due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Naphthalen-2-yl)cyclohexanone can be synthesized through the condensation of 2-naphthaldehyde with cyclohexanone. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. After the reaction is complete, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of 3-(Naphthalen-2-yl)cyclohexanone may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(Naphthalen-2-yl)cyclohexanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring of the naphthalene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Produces naphthalen-2-ylcarboxylic acid or other oxidized derivatives.
Reduction: Yields 3-(naphthalen-2-yl)cyclohexanol.
Substitution: Results in various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
3-(Naphthalen-2-yl)cyclohexanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Naphthalen-2-yl)cyclohexanone involves its interaction with various molecular targets. The compound can modulate enzyme activity, inhibit microbial growth, and scavenge free radicals. Its effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Naphthalen-1-yl)cyclohexanone
- 1-(Naphthalen-2-yl)cyclohexanone
- 2-(Naphthalen-2-yl)cyclohexanol
Uniqueness
3-(Naphthalen-2-yl)cyclohexanone is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and synthetic utility.
Propiedades
Número CAS |
607375-47-3 |
|---|---|
Fórmula molecular |
C16H16O |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
3-naphthalen-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C16H16O/c17-16-7-3-6-14(11-16)15-9-8-12-4-1-2-5-13(12)10-15/h1-2,4-5,8-10,14H,3,6-7,11H2 |
Clave InChI |
CJZGZPTYKOPUPG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(=O)C1)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-6,7-diol](/img/structure/B15067907.png)
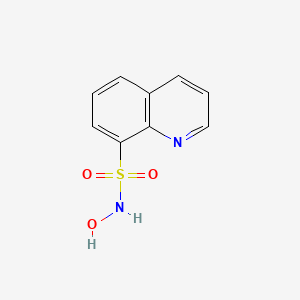

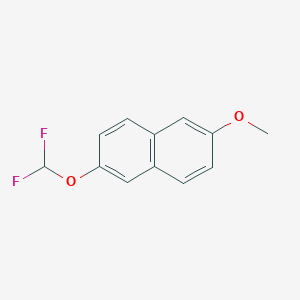
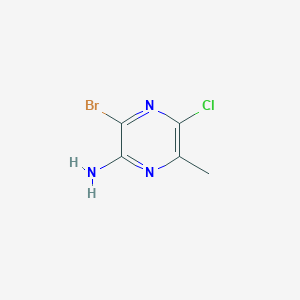

![2-Methoxydibenzo[b,d]furan-3-carbonitrile](/img/structure/B15067954.png)
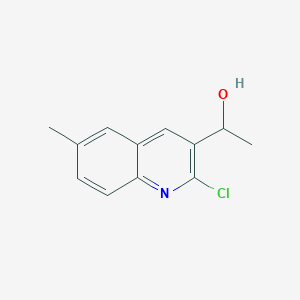
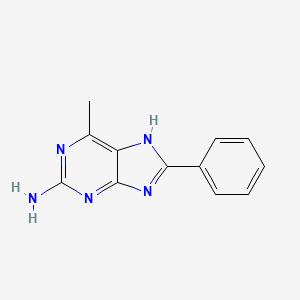
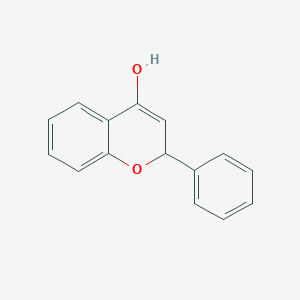

![3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene](/img/structure/B15067995.png)

![1-(1-Isobutyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B15068008.png)
